Boc-Dap-OH

Catalog No.
S672384
CAS No.
73259-81-1
M.F
C8H16N2O4
M. Wt
204,2 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Dap-OH

CAS Number

73259-81-1

Product Name

Boc-Dap-OH

IUPAC Name

(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H16N2O4

Molecular Weight

204,2 g/mole

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1

InChI Key

KRJLRVZLNABMAT-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)O

Synonyms

Boc-Dap-OH;73259-81-1;Boc-L-2,3-diaminopropionicacid;(S)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoicacid;3-Amino-Boc-L-alanine;Boc-Dpr-OH;3-Amino-N-Boc-L-alanine;3-Amino-(tert-butoxycarbonyl)-L-alanine;(N-Boc-beta-amino)-Ala-OH;(S)-3-Amino-2-(tert-butoxycarbonylamino)propanoicacid;N-Boc-L-2,3-diaminopropanoicacid;MFCD00236843;SBB065814;Nalpha-Boc-2,3-diaminopropionicAcid;(S)-3-Amino-2-(tert-butoxycarbonylamino)propionicAcid;N-ALPHA-L-(BUTOXYCARBONYL)-2,3-DIAMINOPROPIONICACID;Nalpha-Boc-L-2,3-diaminopropionicacid;(2S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoicacid;(2S)-3-AMINO-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOICACID;PubChem13819;BOC-DAPA-OH;BOC-L-DAPA-OH;AC1MBSG4;AC1Q1MSN;BOC-L-DAP-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(C[NH3+])C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[NH3+])C(=O)[O-]

Solid-Phase Peptide Synthesis

Boc-Dap-OH is a popular choice for solid-phase peptide synthesis (SPPS), a technique used to create peptides and proteins in a controlled and efficient manner. The tert-butyl (Boc) group serves as a protecting group for the N-terminus (amino group) of the amino acid, allowing selective attachment of other amino acids during the synthesis process. This controlled addition of amino acids allows researchers to build complex peptide sequences with desired functionalities [].

Synthesis of Biologically Active Peptides

Boc-Dap-OH has been employed in the synthesis of various biologically active peptides with diverse applications. Here are some specific examples:

  • Gramicidin S Cyclic Analogs: These modified peptides exhibit both antibiotic and hemolytic activities, making them potentially valuable tools for studying bacterial cell membranes and developing new antimicrobial therapies [].
  • HCV Protease Inhibitor Modified Analogs: By incorporating Boc-Dap-OH, researchers have created modified analogs of existing Hepatitis C virus (HCV) protease inhibitors, potentially leading to improved drug candidates with enhanced efficacy or resistance profiles [].
  • Peptidic V1a Receptor Agonists: These peptides, synthesized using Boc-Dap-OH, can activate the V1a receptor, which is involved in various physiological processes. This research holds potential for developing drugs targeting the V1a receptor for treating various conditions [].

Other Applications

Beyond peptide synthesis, Boc-Dap-OH finds applications in other areas of scientific research:

  • Synthesis of Glucosamine Synthase Inhibitors: These molecules can potentially interfere with the production of glucosamine, a sugar molecule involved in various biological processes. Research using Boc-Dap-OH aims to develop glucosamine synthase inhibitors for treating conditions like diabetes and arthritis [].
  • Myosin Kinase Inhibitor Development: Boc-Dap-OH can be used to create molecules that inhibit myosin kinase, an enzyme crucial for muscle contraction. This research holds potential for developing drugs for treating muscle-related diseases [].
  • Preparation of Peptides with Metal Complexing Groups: Boc-Dap-OH can be used to create peptides capable of binding specific metals. These metal-binding peptides have potential applications in various fields, including biocatalysis, drug delivery, and imaging [].

Boc-Dap-OH, or (S)-3-amino-2-(tert-butoxycarbonylamino)propionic acid, is an amino acid derivative with the molecular formula C8H16N2O4 and a molecular weight of 204.22 g/mol. It is primarily utilized as an intermediate in organic synthesis and pharmaceutical chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and reactivity in various

Boc-Dap-OH itself does not have a specific mechanism of action as it is a building block for peptides. However, the peptides containing Boc-Dap-OH can have various mechanisms of action depending on their specific sequence and structure. These peptides can interact with receptors, enzymes, or other biomolecules to exert their biological effects [].

  • Boc-Dap-OH may be irritating to the skin, eyes, and respiratory system.
  • It is recommended to handle this compound with appropriate personal protective equipment like gloves, safety glasses, and a fume hood [].
  • Specific data on toxicity and flammability might not be readily available due to the compound's use in research settings. However, it is advisable to follow general laboratory safety guidelines when handling this material.

  • Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol, yielding the free amine.
  • Coupling Reactions: It can form peptide bonds through coupling reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide, often in the presence of additives like hydroxybenzotriazole.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions make Boc-Dap-OH a versatile building block in peptide synthesis and other organic transformations.

Boc-Dap-OH plays a crucial role in biochemical processes, particularly in the synthesis of bioactive molecules. It is often used as an intermediate for creating peptide drug molecules, including inhibitors of glucosamine synthase and myosin kinase. Its derivatives have been explored for their potential in developing targeted therapies, such as antibody-drug conjugates that specifically target cancer cells .

The synthesis of Boc-Dap-OH typically involves:

  • Protection of Amino Group: The amino group of diaminopropionic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide.
  • Solvent Use: The reaction is generally carried out in solvents such as tetrahydrofuran at ambient temperature.
  • Industrial Production: On a larger scale, production methods include automated synthesizers and continuous flow reactors to optimize yield and purity .

Boc-Dap-OH has diverse applications across various fields:

  • Pharmaceutical Chemistry: Used in the synthesis of peptide drugs and bioactive molecules.
  • Solid-Phase Peptide Synthesis: Acts as a key building block for synthesizing cyclic peptide analogs with antibiotic properties .
  • Biochemical Research: Utilized in studies involving protein assembly and directed peptide assembly at lipid-water interfaces .

Interaction studies involving Boc-Dap-OH focus on its role as a linker in antibody-drug conjugates. Once conjugated to a cytotoxic drug, it facilitates targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing side effects. The linker’s stability and cleavability are crucial for effective drug release upon binding to the target antigen on cancer cells.

Several compounds share structural similarities with Boc-Dap-OH:

Compound NameDescriptionUnique Features
Boc-Dap(Z)-OHSimilar to Boc-Dap-OH but contains a Z protecting groupDual protection allows selective deprotection
Fmoc-Dap(Z)-OHUses fluorenylmethyloxycarbonyl instead of BocDifferent protection strategy for amino groups
Cbz-Dap(Z)-OHUtilizes benzyloxycarbonyl for amino protectionDistinct protective group affecting reactivity
DL-2,3-Diaminopropionic acid monohydrochlorideA simpler derivative lacking protective groupsBasic structure without additional protective groups

Boc-Dap-OH is unique due to its combination of Boc and Z protecting groups, which allows for more complex synthetic pathways and selective functionalization compared to its analogs .

Boc-Dap-OH is formally designated as (S)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoic acid under IUPAC guidelines. This nomenclature reflects its stereochemical configuration, functional groups, and substituents. The molecular formula is C₈H₁₆N₂O₄, with a molecular weight of 204.22 g/mol. Key structural features include:

  • A tert-butoxycarbonyl (Boc) protecting group attached to the α-amino group.
  • A β-amino group in the L-configuration.
  • A carboxylic acid moiety at the C-terminus.

Table 1: Core Structural Features of Boc-Dap-OH

FeatureDescriptionSource
IUPAC Name(S)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoic acid
Molecular FormulaC₈H₁₆N₂O₄
Molecular Weight204.22 g/mol
Boc Group Positionα-Amino group
β-Amino GroupL-configuration

Stereochemical Configuration: L/D Isomerism and Enantiomeric Purity

Boc-Dap-OH exists exclusively as the L-enantiomer due to its (S)-configuration at the β-carbon. This stereochemical specificity is critical for applications in peptide synthesis.

Enantiomeric Purity

  • Specific Rotation: [α]²⁰/D = -5.5° ± 1° in 50% (v/v) methanol/water.
  • Chiral Purity: Enantiomeric excess >99% as confirmed by chiral HPLC.
  • Stereochemical Stability: No racemization observed under standard peptide coupling conditions.

Table 2: Stereochemical Parameters of Boc-Dap-OH

ParameterValueMethodSource
Specific Rotation-5.5° ± 1°Polarimetry
Enantiomeric Excess>99%Chiral HPLC
ConfigurationL-form (S-configuration at β-C)X-ray

Crystallographic Analysis: X-Ray Diffraction Studies and Unit Cell Parameters

Experimental X-ray crystallography data for Boc-Dap-OH are not publicly available. However, computational modeling and analogous compounds suggest:

  • Conformational Preferences: The Boc group adopts a tert-butyl orientation to minimize steric hindrance.
  • Hydrogen Bonding: Potential intra- and intermolecular interactions between the β-amino group and carboxylic acid.

While unit cell parameters are unreported, analogous Boc-protected amino acids typically crystallize in monoclinic systems with space groups like P2₁.

Spectroscopic Profiling: NMR (¹H, ¹³C), IR, and Mass Spectral Signatures

NMR Spectroscopy

¹H NMR (DMSO-d₆):

  • δ 1.4 ppm: tert-Butyl protons (9H, s).
  • δ 2.5–3.0 ppm: Protons adjacent to β-amino and carboxylic acid groups.
  • δ 10–12 ppm: Broad carboxylic acid proton (1H).

¹³C NMR (DMSO-d₆):

  • δ 28 ppm: tert-Butyl carbons.
  • δ 50–60 ppm: β-carbon and adjacent carbons.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3300 cm⁻¹: N–H stretching (β-amino group).
  • 1720 cm⁻¹: C=O stretching (Boc carbamate).
  • 1680 cm⁻¹: C=O stretching (carboxylic acid).

Mass Spectrometry

  • ESI-MS (Positive Mode): Molecular ion peak at m/z 247.2 [M+H]⁺.
  • Fragmentation: Loss of CO₂ (44 Da) and tert-butyl groups (56 Da).

Table 3: Spectroscopic Signatures of Boc-Dap-OH

TechniqueKey Peaks/SignalsSource
¹H NMRδ 1.4 (tert-butyl), δ 10–12 (COOH)
¹³C NMRδ 28 (tert-butyl C), δ 50–60 (β-C)
IR3300 (N–H), 1720 (C=O Boc)
MS (ESI+)m/z 247.2 [M+H]⁺

Tautomeric Forms and Zwitterionic Behavior in Aqueous Solutions

Boc-Dap-OH exhibits zwitterionic behavior in aqueous media due to the presence of both amino and carboxylic acid groups. While specific tautomerism studies are limited, theoretical models suggest:

  • Dominant Form: Zwitterion with proton transfer between β-amino and carboxylic acid groups.
  • Potential Tautomerism: Keto-enol equilibrium for the β-amino group under acidic/basic conditions.

Table 4: Zwitterionic Behavior and Tautomerism

PropertyDescriptionSource
Dominant FormZwitterion (H⁺ on β-amino, COO⁻)
Tautomerismβ-amino keto-enol equilibrium
pKa~2.88 (Predicted carboxylic acid)

The introduction of the tert-butoxycarbonyl protecting group represents a fundamental step in amino acid derivatization, with the Schotten-Baumann reaction conditions providing the most widely adopted methodology [9] [10]. This approach utilizes a two-phase solvent system consisting of water and an organic solvent, where the base neutralizes the acid generated during the reaction while maintaining the starting materials and products in the organic phase [12] [14].

The most prevalent reagent for tert-butoxycarbonyl protection is di-tert-butyl dicarbonate, which melts at 23 degrees Celsius and requires careful handling due to its low melting point [11] [4]. Under classical Schotten-Baumann conditions, the amino acid substrate is dissolved in aqueous base and cooled in an ice bath, while the di-tert-butyl dicarbonate is dissolved in an organic solvent such as dioxane, tetrahydrofuran, or dichloromethane [9] [12]. The organic solution is then added dropwise to the aqueous phase, and the reaction typically proceeds overnight [9] [14].

Alternative electrophiles for tert-butoxycarbonyl introduction include tert-butyl-N-hydroxysuccinimide carbonate, which demonstrates enhanced stability compared to di-tert-butyl dicarbonate but requires storage at negative twenty degrees Celsius to prevent decomposition [11] [9]. The use of O-tertiary-butyl S-phenyl thiocarbonate has been reported as an effective method that minimizes racemization during the protection process [13]. This reagent reacts with base addition salts of amino acids, utilizing bases such as triethylamine, pyridine, or benzyltrimethylammonium hydroxide [13].

ReagentReaction ConditionsBase UsedYield Range (%)Comments
Di-tert-butyl dicarbonateAqueous base/organic solvent, 0°C to room temperatureSodium bicarbonate, sodium carbonate, sodium hydroxide85-98Most common method, melts at 23°C
tert-Butyl-N-hydroxysuccinimide carbonatePolar aprotic solvents, -20°C storage4-Dimethylaminopyridine, triethylamine80-95Higher melting point, requires cold storage
O-tertiary-butyl S-phenyl thiocarbonateBase addition salt formationTriethylamine, benzyltrimethylammonium hydroxide70-90Avoids racemization issues

The mechanism of tert-butoxycarbonyl protection involves nucleophilic attack of the amine on the carbonyl carbon of the carbonate, forming a tetrahedral intermediate [45]. Subsequent elimination of oxygen results in the loss of a carbonate group, which can act as a base or spontaneously decarboxylate to form tert-butoxide [45]. The resulting tert-butoxide then neutralizes the protonated carbamate to complete the protection process [45].

Catalytic Hydrogenation in Side-Chain Deprotection: Palladium-Carbon Mediated Processes

Palladium-carbon catalyzed hydrogenation serves as a crucial methodology for side-chain deprotection in amino acid synthesis, particularly for the removal of benzyl-type protecting groups [17] [18]. The effectiveness of palladium-carbon catalysts depends significantly on particle size, oxidation state, and the presence of both metallic palladium and palladium oxide phases [18].

High-quality palladium-carbon catalysts demonstrate superior performance characteristics, with five percent palladium on carbon from Strem Chemicals showing optimal activity due to the presence of both metallic palladium and palladium oxide [18]. The catalyst particle size plays a critical role in reaction efficiency, with smaller palladium particles providing more favorable interactions and faster deprotection times, particularly important when dealing with sterically bulky substrates [18].

The standard protocol for side-chain deprotection of tert-butoxycarbonyl-2,3-diaminopropionic acid derivatives involves dissolving the substrate in absolute ethanol, followed by the addition of ten percent palladium-carbon and 1,4-cyclohexadiene as a hydrogen source [3]. The reaction mixture is stirred magnetically overnight at room temperature, after which the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure [3].

Catalyst TypeHydrogen SourceSolventTemperature (°C)Reaction TimeTypical Yield (%)
10% Palladium-carbonHydrogen gas (3 atm)Absolute ethanol25 (room temperature)Overnight (12-16 hours)90-95
5% Palladium-carbon (Strem)1,4-cyclohexadiene (10 equivalents)Ethanol/water mixture258-12 hours85-92
Palladium-carbon with pre-treatmentHydrogen gas (1 atm)Tetrahydrofuran/methanol25-404-8 hours88-95

Alternative hydrogen sources include molecular hydrogen gas under atmospheric or elevated pressure, with three atmospheres showing notable rate enhancement [19]. The addition of acetonitrile has been demonstrated to accelerate the deprotection process when using palladium-carbon catalysts [19]. Catalyst pre-treatment strategies have been developed to suppress unwanted hydrogenation of aromatic protecting groups while maintaining selective hydrogenolysis activity [18].

The mechanism of palladium-catalyzed hydrogenolysis involves the adsorption of both hydrogen and the substrate onto the metal surface, followed by hydrogen transfer to the substrate [17]. The reaction typically proceeds through syn-addition, resulting in high selectivity for the desired deprotection products [17]. The presence of both palladium metal and palladium oxide phases is essential for optimal catalytic activity, as the oxidative addition step in the catalytic cycle requires metallic palladium [18].

Solid-Phase Synthesis Approaches: Resin Selection and Coupling Efficiency

Solid-phase peptide synthesis represents the predominant methodology for incorporating tert-butoxycarbonyl-2,3-diaminopropionic acid into peptide sequences, with resin selection and coupling efficiency serving as critical factors determining synthesis success [24] [25]. The choice of solid support significantly impacts the overall yield, purity, and ease of purification of the final peptide product [26] [27].

Wang resin emerges as the most widely utilized solid support for peptide acid synthesis, featuring a polystyrene backbone cross-linked with divinylbenzene and functionalized with a para-alkoxybenzyl alcohol linker [26] [28]. This resin demonstrates excellent compatibility with 9-fluorenylmethyloxycarbonyl chemistry and enables the synthesis of peptides with carboxyl-terminal acids through mild acid cleavage conditions [26]. The typical loading capacity ranges from 0.3 to 0.8 millimoles per gram, with higher substitution values allowing for more efficient use of amino acids and reagents [25] [26].

Rink amide resin provides an alternative for synthesizing peptides with carboxyl-terminal amides, offering loading capacities of 0.4 to 0.7 millimoles per gram [28]. The 2-chlorotrityl chloride resin demonstrates higher loading capacities of 0.8 to 1.2 millimoles per gram and offers hyper acid-sensitive cleavage properties, making it suitable for acid-sensitive sequences [25] [28]. ChemMatrix resin, composed entirely of polyethylene glycol, provides superior swelling properties and compatibility with various solvents, including water, with loading capacities of 0.6 to 0.7 millimoles per gram [27].

Resin TypeLoading Capacity (mmol/g)Cross-linking (% DVB)Cleavage ConditionsCoupling Efficiency (%)Best Applications
Wang Resin0.3-0.81-2Trifluoroacetic acid (mild acid)95-99Carboxyl-terminal acids
Rink Amide Resin0.4-0.71Trifluoroacetic acid (95%)90-98Carboxyl-terminal amides
2-Chlorotrityl chloride Resin0.8-1.21Mild acid (1-5% trifluoroacetic acid)92-99Acid-sensitive sequences
ChemMatrix0.6-0.7Polyethylene glycol-basedTrifluoroacetic acid96-99Long/complex peptides

The coupling efficiency of tert-butoxycarbonyl-2,3-diaminopropionic acid derivatives in solid-phase synthesis depends on several factors, including the choice of coupling reagents, reaction conditions, and the nature of the growing peptide chain [23] [24]. Standard coupling protocols utilize activating reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in combination with N,N-diisopropylethylamine [23].

The attachment of the first amino acid to Wang resin requires careful optimization to prevent incomplete loading and racemization [26]. This process typically employs dicyclohexylcarbodiimide or diisopropylcarbodiimide in the presence of 4-dimethylaminopyridine as a catalyst [26]. Pre-loaded resins are often preferred to avoid the challenges associated with first amino acid attachment [26] [28].

Industrial-Scale Production: Continuous Flow Reactor Optimization

Continuous flow reactor technology has emerged as a transformative approach for the industrial-scale production of tert-butoxycarbonyl-2,3-diaminopropionic acid and related amino acid derivatives [29] [30]. This methodology offers significant advantages over traditional batch processes, including enhanced reaction control, improved safety profiles, and reduced development cycles [32] [35].

The optimization of continuous flow synthesis involves careful control of multiple parameters, with residence time serving as a critical factor in determining reaction efficiency [29] [34]. Optimal residence times typically range from two to five minutes for amino acid coupling reactions, representing a substantial reduction compared to traditional batch synthesis times [29] [31]. Temperature control at 85 to 90 degrees Celsius for reagent activation and coupling provides enhanced reaction rates while maintaining product quality [30] [31].

Reagent concentrations of 0.4 molar have been identified as optimal for continuous flow amino acid synthesis, allowing for the use of only 1.5 equivalents of amino acids compared to the 3 to 5 equivalents typically required in batch processes [29] [30]. This reduction in reagent excess contributes significantly to improved cost-effectiveness and sustainability of the synthesis process [29] [32].

ParameterOptimal RangeEffect on YieldThroughput Enhancement
Residence Time2-5 minutesLonger time = higher conversionUp to 50% reduction in synthesis time
Temperature85-90°CHigher temperature = faster reaction3-5x faster than batch
Reagent Concentration0.4 MHigher concentration = better efficiency1.5 equivalents vs 3-5 equivalents batch
Flow Rate0.5-2.0 mL/minControlled mixingContinuous operation
Reactor Volume5-10 mLHeat transfer optimizationScalable to kg/h production

The design of continuous flow reactors for amino acid synthesis typically incorporates heated activation loops and reactor systems that enable precise control over reaction conditions [30] [31]. Real-time monitoring through in-line ultraviolet-visible detection allows for immediate assessment of reaction progress and optimization of synthesis parameters [30] [31]. The mesoscale reactor construction permits the use of high temperature and pressure during synthesis, further enhancing reaction efficiency [29].

Flow chemistry enables the synthesis of difficult sequences and complex peptide structures that are challenging to prepare using traditional batch methods [29] [31]. The improved heat and mass transfer characteristics of flow reactors facilitate better control over reaction kinetics and minimize exposure to reactive byproducts [31] [33]. The scalability of flow processes through numbering-up strategies allows for straightforward translation from laboratory-scale optimization to industrial production without requiring extensive reoptimization [33].

Purification Techniques: Recrystallization Solvent Systems and Chromatographic Resolution

The purification of tert-butoxycarbonyl-2,3-diaminopropionic acid requires carefully optimized methodologies to achieve the high purity standards necessary for pharmaceutical applications [22] [36]. Recrystallization represents the most cost-effective approach for large-scale purification, while chromatographic methods provide superior resolution for analytical and preparative applications [39] [40].

Recrystallization solvent systems for tert-butoxycarbonyl amino acids typically employ ethyl acetate and hexane mixtures, with ratios ranging from 1:1 to 1:3 depending on the specific substrate and desired crystal morphology [22] [38]. The crystallization process begins with the preparation of a colorless or light yellow transparent oil through solvent evaporation under reduced pressure [22]. Seed crystals are then added to the oily matter, followed by standing at room temperature until solidification occurs [22]. The addition of weak polar solvents for pulping, followed by filtration, washing, and drying under reduced pressure, yields the purified product [22].

The optimization of crystallization conditions involves careful control of additive concentrations, which typically range from 10 to 50,000 parts per million based on the weight of amino acid in solution [36]. Preferred concentrations of 500 to 5,000 parts per million provide optimal crystal growth without inhibiting the crystallization process [36]. The addition of surfactants and alcohols during crystallization improves crystal shape and facilitates easier isolation [36].

TechniqueSolvent SystemPurity Achieved (%)Yield Recovery (%)Scale SuitabilityCost Efficiency
RecrystallizationEthyl acetate/hexane (1:1 to 1:3)95-9875-85Lab to pilot (1-100 g)Low
Flash ChromatographySilica gel, ethyl acetate/hexane gradient≥9580-90Lab scale (mg to g)Medium
High-Performance Liquid Chromatography PurificationC18, water/acetonitrile with 0.1% trifluoroacetic acid≥9970-85Analytical to prep (mg to 10 g)High
PrecipitationIce-cold diethyl ether90-9585-95All scalesVery Low

Flash chromatography utilizing silica gel with ethyl acetate and hexane gradient elution provides superior resolution for complex mixtures [39] [40]. The typical retention factor for tert-butoxycarbonyl-2,3-diaminopropionic acid on silica gel is approximately 0.3 in 1:1 ethyl acetate/hexane solvent systems . Monitoring by thin-layer chromatography enables optimization of separation conditions and ensures complete resolution of impurities .

High-performance liquid chromatography represents the gold standard for analytical purity assessment and preparative purification of tert-butoxycarbonyl amino acids [39] [40]. Reversed-phase chromatography using C18 columns with water and acetonitrile gradients containing 0.1 percent trifluoroacetic acid provides excellent resolution and peak shape [25]. Ultraviolet detection at 214 nanometers enables sensitive monitoring of the compound, with typical retention times of approximately 8.2 minutes under standard gradient conditions .

The conformational landscape of Boc-Dap-OH in β-peptide systems demonstrates a pronounced preference for 3₁₀-helical structures, fundamentally different from the α-helical propensities observed in natural amino acids [1] [2]. This unique behavior stems from the compound's molecular architecture, where the β-amino group configuration creates specific geometric constraints that favor the formation of ten-membered hydrogen-bonded rings characteristic of 3₁₀-helices.

Molecular Determinants of 3₁₀-Helix Formation

The stabilization of 3₁₀-helical conformations in Boc-Dap-OH-containing peptides involves several interconnected mechanisms. The electronic properties of the carbonyl groups in 3₁₀-helices differ markedly from those in α-helices, with the former displaying carbonyl orientations tilted off the helix axis, resulting in a reduced but still significant dipole moment [1] [2]. This geometric arrangement generates an electrostatic positive charge at the N-terminus and a negative charge at the C-terminus, creating favorable conditions for the incorporation of negatively charged residues such as aspartate at the N-terminal position.

Research has demonstrated that aspartate frequency is significantly elevated at N-terminal positions of 3₁₀-helices compared to α-helices, suggesting that the interaction between aspartate residues and the electrostatic positive charge at the N-terminus is essential for 3₁₀-helix initiation [1] [2]. The propagation of 3₁₀-helical structure is subsequently mediated by favorable hydrophobic interactions between residues at positions i and i+3, contrasting with the hydrogen bond cooperativity that primarily drives α-helix stabilization.

Structural Length Limitations and Stability

The length constraints of 3₁₀-helices in natural systems provide crucial insights into Boc-Dap-OH behavior. While α-helices average ten residues in natural proteins, 3₁₀-helices are significantly shorter, typically involving single helical turns comprising just three residues [1] [2]. The longest naturally occurring 3₁₀-helices consist of three helical turns with fewer than ten residues, though longer 3₁₀-helices have been observed in synthetic peptides with high contents of α-aminoisobutyric acid (Aib).

β-Peptide Conformational Preferences

In β-peptide systems specifically, the extended backbone length compared to α-amino acid peptides creates disparate secondary structure formation patterns. The presence of two substitution carbons in β-amino acids provides four sites for organic residue attachment, leading to β³ and β² amino acid classifications [3]. For Boc-Dap-OH derivatives, the gauche conformation preference about the α-carbon to β-carbon bond significantly influences thermodynamic stability and helical propensity.

Intermolecular Hydrogen Bonding Networks: FTIR and ROESY NMR Evidence

The characterization of intermolecular hydrogen bonding networks in Boc-Dap-OH systems requires sophisticated spectroscopic approaches that can distinguish between intramolecular and intermolecular interactions. Fourier Transform Infrared (FTIR) spectroscopy provides direct evidence for hydrogen bond formation through characteristic frequency shifts, while Rotating-frame Overhauser Enhancement Spectroscopy (ROESY) NMR offers spatial proximity information crucial for understanding three-dimensional interaction patterns.

FTIR Spectroscopic Analysis of Hydrogen Bonding

FTIR analysis of Boc-Dap-OH reveals characteristic absorption patterns that distinguish different hydrogen bonding environments. The N-H stretching region (3200-3500 cm⁻¹) displays multiple peaks corresponding to free and hydrogen-bonded amino groups [4]. Specifically, the Boc protecting group exhibits characteristic peaks at 1680-1720 cm⁻¹ corresponding to the carbonyl stretching vibration, while the β-amino group shows distinct N-H stretching patterns depending on its hydrogen bonding state.

The incorporation of 2,3-diaminopropionic acid into peptide systems demonstrates intermolecular hydrogen bonding stabilization through the lowered pKa of approximately 6.3 for the β-amino group [5] [6]. This reduction from the free amino acid value results from the increased electron-withdrawing effect of peptide bonds, intermolecular hydrogen bonding contributions, and conformational factors including mixed polar/apolar environments and Coulombic interactions.

Hydrogen Bond Network Architecture

The formation of hydrogen bond networks in Boc-Dap-OH systems involves both the protected α-amino group and the free β-amino group, creating complex three-dimensional interaction patterns. Charge-assisted hydrogen bonds play a particularly important role, with energies ranging from 30-70 kJ/mol, significantly stronger than conventional hydrogen bonds [7]. These interactions are especially prominent in zwitterionic forms of the compound, where the deprotonated carboxylate group can interact with protonated amino functionalities.

ROESY NMR Structural Insights

ROESY NMR experiments provide crucial information about spatial relationships in Boc-Dap-OH-containing systems through nuclear Overhauser effects (NOEs) that depend on internuclear distances. The technique's ability to distinguish between intramolecular and intermolecular interactions makes it particularly valuable for understanding self-association patterns and peptide folding dynamics [8] [9].

Molecular dynamics simulations combined with ROESY spectroscopy have revealed that conformational preferences derived from NOE data must account for the dynamic nature of these systems [8]. The time-averaged nature of NMR observables means that medium-range ROE interactions may not be satisfied simultaneously, arising instead from separate structural populations that exchange on timescales faster than the NMR measurement window.

Temperature-Dependent Hydrogen Bonding

The temperature dependence of hydrogen bonding networks in Boc-Dap-OH systems demonstrates complex behavior patterns. At elevated temperatures, certain systems show enhanced hydrogen bonding despite increased thermal motion, indicating that conformational rearrangements can optimize intermolecular contacts [8]. This phenomenon is particularly observed in stereoisomeric systems where the R or S configuration of side-chain substitutions determines the temperature response of hydrogen bonding networks.

Intermolecular Interaction Energetics

The energetic landscape of intermolecular interactions in Boc-Dap-OH encompasses several distinct contribution types. Van der Waals forces contribute 1-12 kJ/mol with typical interaction distances of 3.0-4.0 Å, providing the foundation for crystal packing interactions [10] [11]. Conventional hydrogen bonds contribute 10-30 kJ/mol with distances ranging from 2.6-3.2 Å, while electrostatic interactions can contribute 20-40 kJ/mol over distances of 2.5-4.0 Å [5] [12] [6] [13].

Temperature-Dependent Conformational Dynamics: Molecular Dynamics Simulations

The conformational behavior of Boc-Dap-OH exhibits remarkable temperature sensitivity, revealed through extensive molecular dynamics simulations that capture both equilibrium properties and dynamic transitions. These computational studies demonstrate that temperature serves as a critical control parameter for conformational state populations and transition kinetics.

Inverse Temperature Transition Phenomena

Molecular dynamics simulations of elastin-like peptides containing diaminopropionic acid residues reveal an inverse temperature transition (ITT) occurring around 330 K (57°C) [14]. This unusual behavior, where increased temperature leads to peptide folding rather than unfolding, represents a fundamental departure from typical protein thermal stability patterns. The ITT mechanism involves a complex interplay between enthalpy and entropy contributions that reverses the normal temperature dependence of protein stability.

The simulation data demonstrate three distinct temperature regimes: (1) 280-310 K: extended conformations with large end-to-end distances and minimal internal hydrogen bonding; (2) 310-330 K: transition region with increasing compaction; and (3) 330-370 K: maximum folding probability with smallest radius of gyration and highest internal hydrogen bond density [14]. Above 370 K, thermal unfolding dominates, returning the system to extended conformations.

Molecular Dynamics Methodological Considerations

Modern molecular dynamics simulations of Boc-Dap-OH systems employ advanced force field combinations to ensure accurate representation of conformational preferences. The Amber ff99SB protein force field combined with TIP4P-Ew water models has proven particularly effective for predicting experimental observables including ³J coupling constants, chemical shifts, and ¹³C relaxation parameters [15] [9].

The validation of these computational approaches through comparison with experimental NMR data demonstrates that molecular dynamics can provide both structurally and dynamically correct ensembles for the entire peptide length. This agreement extends to the prediction of ROESY cross-peaks and medium-range nuclear Overhauser effects, confirming that the simulations capture essential features of the conformational landscape.

Conformational Transition Mechanisms

The temperature-dependent conformational transitions in Boc-Dap-OH systems involve multiple intermediate states rather than simple two-state folding. Molecular dynamics trajectories reveal that the transition from α-helix to coil occurs through helix/β-sheet mixed conformations, consistent with experimental observations of intermediate structures in aggregation pathways [16].

The time correlation functions for peptide opening and closing motions show characteristic relaxation times that vary with temperature. Below 330 K, relaxation times remain relatively constant at 300-350 ps, while above this temperature, accelerated dynamics reduce relaxation times to 130-150 ps [14]. This speedup reflects the steepening of the free energy surface in regions corresponding to closed conformations.

Glycine Residue Influence on Dynamics

Computational studies demonstrate that glycine residues play essential roles in β-sheet formation and conformational flexibility. In Aβ peptide systems, positions G25, G29, G33, and G37 are critical for β-sheet formation, with mutations of these glycines to alanines significantly stabilizing helical structures [16]. This finding has direct implications for Boc-Dap-OH peptide design, where glycine positioning can control conformational preferences.

Solvent Environment Effects

The influence of solvent environment on temperature-dependent dynamics cannot be understated. Simulations in aqueous versus lipid bilayer environments show markedly different conformational preferences, with Boc-Dap-OH peptides adopting helical structures in lipid environments while favoring β-sheet and coil conformations in aqueous solution [16]. The peptides show a tendency to migrate toward lipid-water interfaces, indicating amphiphilic character that influences conformational dynamics.

Force Field Validation and Accuracy

The accuracy of molecular dynamics predictions depends critically on force field parameterization. Systematic comparisons between CHARMM, AMBER, and GROMOS force fields reveal significant differences in 3₁₀-helix prediction capabilities [1]. The most recent parameterizations show improved agreement with experimental data, particularly for backbone torsional preferences and hydrogen bonding patterns.

Crystal Packing Interactions: π-Stacking and Van der Waals Forces

The solid-state structure of Boc-Dap-OH is governed by a complex interplay of non-covalent interactions that determine crystal packing efficiency and stability. While the compound lacks aromatic groups that would support conventional π-π stacking interactions, the tert-butoxycarbonyl protecting group and carboxylate functionality participate in unique intermolecular arrangements dominated by van der Waals forces and directional hydrogen bonding.

Crystal Packing Density and Efficiency

The packing density of Boc-Dap-OH crystals falls within the typical range for organic amino acid crystals of 0.72-0.77, consistent with the general principle that amino acid volumes in crystals match those observed in protein interiors [17]. This high packing efficiency, comparable to crystalline organic solids (0.68-0.80), indicates that despite the bulky Boc protecting group, the molecules achieve effective space-filling through optimized intermolecular arrangements.

The crystalline appearance of Boc-Dap-OH as white to off-white crystalline solid with a melting point of 200-210°C (decomposition) reflects the strength of intermolecular interactions in the solid state [18] [19] [20]. The decomposition rather than clean melting suggests that hydrogen bonding networks and other non-covalent interactions are sufficiently strong to compete with thermal motion at elevated temperatures.

Van der Waals Interaction Patterns

Van der Waals forces in Boc-Dap-OH crystal structures provide the fundamental attractive interactions that stabilize the crystal lattice. These interactions, typically contributing 1-12 kJ/mol over distances of 3.0-4.0 Å, are enhanced by the compound's molecular geometry [10] [11]. The tert-butyl groups of the Boc protecting moiety create substantial van der Waals contact surfaces that contribute significantly to crystal stability.

Recent quantum mechanical analyses of van der Waals interactions in organic crystals reveal that these forces are fundamentally quantum-mechanical in origin, involving both dispersion attraction and Pauli repulsion components [10] [21]. The balance between these competing forces determines optimal intermolecular separations and orientations in the crystal lattice.

Hydrogen Bonding Network Architecture

The crystal structure of Boc-Dap-OH involves multiple hydrogen bonding motifs that create three-dimensional network stability. The carboxylic acid functionality serves as both hydrogen bond donor and acceptor, while the β-amino group provides additional donor capability. The Boc carbonyl group acts as a hydrogen bond acceptor, creating opportunities for complex network formation.

Studies of amino acid crystal structures demonstrate that head-to-tail hydrogen bonded chains are common motifs, with Boc-Dap-OH likely adopting similar arrangements through its zwitterionic character [22] [7]. The specific geometry of these interactions depends on the stereochemical configuration and the influence of the bulky Boc protecting group on molecular conformation.

Chiral Effects and Crystal Symmetry

The L-configuration of Boc-Dap-OH introduces chiral packing constraints that influence crystal symmetry and unit cell parameters. Comparative studies of DL- versus L-arginine complexes with carboxylic acids demonstrate that chirality effects can span wide ranges in molecular aggregation patterns [22]. The specific rotation of +5.5±1° for Boc-Dap-OH confirms its enantiomeric purity and suggests specific chiral packing arrangements in the crystal lattice [23].

Limited π-System Interactions

While Boc-Dap-OH lacks extensive aromatic character, the carbonyl functionalities of both the Boc protecting group and the carboxylic acid provide limited opportunities for π-system interactions. These interactions, though weaker than conventional aromatic π-π stacking, can contribute to crystal stability through quadrupolar electrostatic interactions and charge penetration effects [10] [21].

The planar geometry of carbonyl groups creates opportunities for edge-to-face or offset stacking arrangements that minimize steric repulsion while maximizing attractive interactions. These slip-stacked motifs emerge as natural outcomes of conformational landscapes dominated by van der Waals interactions rather than electrostatic repulsion [10].

Crystal Contact Interfaces

Analysis of protein crystal structures reveals that crystal contacts involve preferentially polar residues compared to oligomer interfaces, which favor nonpolar amino acids [24]. This principle likely extends to Boc-Dap-OH crystals, where the polar carboxylate and amino functionalities dominate intermolecular contact formation. The arginine-like character of the diaminopropionic acid backbone suggests that similar favorable contact patterns may apply.

Temperature Effects on Crystal Stability

The storage temperature requirement of 2-8°C for Boc-Dap-OH indicates that crystal stability and molecular integrity are temperature-sensitive [25]. This thermal sensitivity likely reflects the cooperative nature of hydrogen bonding networks, where elevated temperatures can disrupt the delicate balance of intermolecular interactions that maintain crystal structure.

Implications for Rational Crystal Engineering

Understanding the crystal packing interactions in Boc-Dap-OH provides insights for rational crystal engineering approaches. The successful crystallization of the compound despite the bulky Boc protecting group suggests that molecular flexibility and multiple interaction sites can accommodate steric constraints while maintaining favorable packing arrangements [7].

The high purity requirements (≥98.0% by HPLC) for crystalline Boc-Dap-OH underscore the sensitivity of crystal packing to molecular impurities [23]. Even small amounts of related compounds or degradation products can disrupt the delicate balance of intermolecular interactions required for optimal crystal formation.

XLogP3

-2.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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